2-Tetradecanol has been identified as a potential metabolite in humans, found in trace amounts in urine and blood samples []. This has led researchers to explore its potential as a biomarker for various diseases or conditions. For instance, studies have shown that levels of 2-Tetradecanol may be altered in individuals with certain types of cancer []. However, further research is needed to validate its use as a reliable biomarker.
Due to its amphiphilic nature (having both water-loving and water-repelling properties), 2-Tetradecanol is being investigated for its potential use in various materials science applications. For example, it is being studied as a component in the development of new drug delivery systems, where its properties could allow for the controlled release of drugs []. Additionally, research is ongoing to explore its use in the creation of self-assembling structures and nanomaterials [].
Some studies have shown that 2-Tetradecanol may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, the exact mechanisms of this activity are not fully understood, and further research is needed to determine its potential effectiveness and develop practical applications in this area.
-Tetradecanol is also being explored for various other potential applications in scientific research, including its use as a:
2-Tetradecanol, also known as tetradecan-2-ol, is a long-chain fatty alcohol with the molecular formula and a molecular weight of approximately 214.39 g/mol. It consists of a tetradecane backbone with a hydroxyl group (-OH) attached at the second carbon position. This compound appears as a white powder or solid at room temperature, with a melting point of 35-36 °C and a boiling point of 284 °C . It is classified as a human metabolite and is often used in various applications due to its surfactant properties .
The mechanism of action of 2-Tetradecanol depends on the specific application. Here are two potential areas of research:
The compound is stable under normal conditions and does not react with water .
There are several methods for synthesizing 2-tetradecanol:
2-Tetradecanol is utilized in various industries due to its surfactant properties:
Similar compounds to 2-tetradecanol include:
| Compound | Carbon Atoms | Hydroxyl Position | Properties |
|---|---|---|---|
| 2-Tetradecanol | 14 | 2 | Fatty alcohol; low toxicity |
| 1-Tetradecanol | 14 | 1 | Fatty alcohol; used in cosmetics |
| Hexadecanol | 16 | 1 | Higher melting point; used in creams |
| Octadecanol | 18 | 1 | Higher viscosity; used in emulsions |
Uniqueness: The primary distinction of 2-tetradecanol lies in its hydroxyl group positioning at the second carbon, which influences its physical properties and applications compared to other long-chain fatty alcohols. This unique structure allows for specific interactions within biological systems and formulations that may not be replicated by other similar compounds.
2-Tetradecanol exhibits well-defined phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a melting point range of 34-36°C, with most reliable sources reporting values around 34°C [1] [2] [3] [4]. This relatively low melting point compared to its straight-chain isomer 1-tetradecanol reflects the influence of the secondary alcohol structure on intermolecular packing efficiency [5].
The boiling point of 2-tetradecanol shows variation depending on the pressure conditions. Under reduced pressure (14 mmHg), the compound boils at 170°C [6] [2] [3], while at atmospheric pressure (760 mmHg), the boiling point increases to 284°C [1] [7]. These values are consistent with the expected vapor pressure behavior of long-chain secondary alcohols.
Table 1: Phase Transition Data for 2-Tetradecanol
| Property | Value | Conditions | Source |
|---|---|---|---|
| Melting Point (°C) | 34-36 | 1 atm | [6] |
| Melting Point (°C) | 34 | 1 atm | [1] [2] [3] |
| Boiling Point (°C) | 170 | 14 mmHg | [6] [2] [3] |
| Boiling Point (°C) | 284 | 760 mmHg | [1] [7] |
| Flash Point (°C) | >230 | - | [6] |
| Enthalpy of Vaporization (kJ/mol) | 95.7 | 328 K | [8] |
The phase transition behavior is particularly interesting when examined in the context of monolayer studies. Surface-confined 2-tetradecanol exhibits distinct two-dimensional melting and crystallization temperatures of 28.5°C and 26.2°C, respectively [5]. This represents a fascinating phenomenon where the monolayer transitions occur at temperatures close to, but distinct from, the bulk melting point, indicating the influence of surface confinement on molecular organization.
2-Tetradecanol demonstrates significant surface activity, forming stable monolayers at the air-water interface with distinct thermodynamic properties. The surface tension behavior reveals complex dynamics that depend on the equilibrium between the monolayer and bulk phases [5] [9].
Ellipsometric and surface tension measurements show that 2-tetradecanol undergoes a first-order phase transition in monolayer form, characterized by a clear jump in the ellipsometric angle and a corresponding break in the surface tension-temperature relationship [5]. The monolayer exhibits a melting entropy (ΔS₂D) of 5.4 kB per molecule, which is systematically lower than that observed for equivalent 1-alcohols by approximately 1 kB per molecule [5].
Table 2: Monolayer Properties of 2-Tetradecanol
| Property | Value | Units | Source |
|---|---|---|---|
| 2D Melting Temperature | 28.5 | °C | [5] |
| 2D Crystallization Temperature | 26.2 | °C | [5] |
| Monolayer Melting Entropy (ΔS₂D) | 5.4 | kB/molecule | [5] |
| Hexagonal Cell Parameter | 4.956 | Å | [5] |
| Coherence Length | ~500 | Å | [5] |
| Area per Molecule (Liquid Phase) | 27.2-27.5 | Ų/molecule | [5] |
| Area per Molecule (Solid Phase) | 21.5 | Ų/molecule | [5] |
The crystalline structure of 2-tetradecanol monolayers reveals a hexagonal rotator phase with a cell parameter of 4.956 Å [5]. However, the coherence length is significantly shorter (~500 Å) compared to 1-alcohols, suggesting a hexatic phase with reduced long-range positional order [5]. This structural difference indicates that the methyl group adjacent to the hydroxyl functionality disrupts the optimal packing arrangements that characterize straight-chain alcohols.
The monolayer formation dynamics show interesting hysteresis effects, where crystallization occurs at a higher temperature than melting. This unusual behavior is attributed to the equilibrium with a supercooled liquid droplet, demonstrating the complex interplay between surface and bulk phases [5].
The solubility characteristics of 2-tetradecanol reflect its amphiphilic nature and long alkyl chain structure. Water solubility is extremely limited, with values ranging from 1.3 mg/L at 23°C [10] to 1.686 mg/L at 25°C [7]. This low aqueous solubility is consistent with the hydrophobic character imparted by the fourteen-carbon alkyl chain.
The partition coefficient (log P) between octanol and water provides a quantitative measure of the compound's hydrophobic character. Reported values include 5.5 at pH 7 and 25°C [10] and 5.778 [7], indicating strong preference for the organic phase. These values are characteristic of long-chain fatty alcohols and confirm the compound's tendency to partition into lipophilic environments.
Table 3: Solubility and Partition Data for 2-Tetradecanol
| Property | Value | Conditions | Source |
|---|---|---|---|
| Water Solubility | 1.3 mg/L | 23°C | [10] |
| Water Solubility | 1.686 mg/L | 25°C | [7] |
| Log P (octanol/water) | 5.5 | pH 7, 25°C | [10] |
| Log P (octanol/water) | 5.778 | - | [7] |
| pKa (predicted) | 15.27±0.20 | - | [6] |
| Solubility in Chloroform | Sparingly soluble | - | [6] |
| Solubility in Methanol | Slightly soluble | Heated, sonicated | [6] |
The predicted pKa value of 15.27±0.20 [6] indicates that 2-tetradecanol behaves as a very weak acid under normal conditions, with negligible ionization in aqueous media. This property is consistent with the alcohol functional group and contributes to the compound's overall chemical stability.
Solubility in organic solvents shows expected patterns, with sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol when heated and sonicated [6]. These solubility properties are important for processing and formulation applications.
The vapor pressure characteristics of 2-tetradecanol are crucial for understanding its environmental fate and atmospheric behavior. Multiple sources report vapor pressure values of 0.000354 mmHg at 25°C [6], 0.0002 hPa at 25°C [11], and 0.008 mbar at 38°C [10]. These extremely low vapor pressures indicate that 2-tetradecanol has minimal volatility under ambient conditions.
The evaporation rate is characterized as ultra slow [11], consistent with the low vapor pressure values. This property has significant implications for environmental persistence, as the compound is unlikely to undergo significant atmospheric transport through volatilization.
Table 4: Vapor Pressure and Environmental Fate Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Vapor Pressure | 0.000354 mmHg | 25°C | [6] |
| Vapor Pressure | 0.0002 hPa | 25°C | [11] |
| Vapor Pressure | 0.008 mbar | 38°C | [10] |
| Evaporation Rate | Ultra slow | - | [11] |
| Environmental Persistence | Low to moderate | - | [12] [13] |
| Biodegradation | 78% (moderate) | - | [14] |
Environmental persistence studies indicate that fatty alcohols, including tetradecanol isomers, demonstrate moderate biodegradability. Research shows that fatty alcohols up to C18 chain length are biodegradable, with C16 chains biodegrading at rates of 62-76% within 10 days [13]. The branched structure of 2-tetradecanol results in 78% biodegradability, which is slightly lower than the 85% observed for straight-chain analogs [14].
The low volatility combined with moderate biodegradability suggests that 2-tetradecanol will primarily undergo environmental fate processes in aquatic and terrestrial compartments rather than atmospheric transport [12]. The compound is expected to adsorb strongly to suspended solids and sediment due to its high partition coefficient, limiting its mobility in environmental systems [12].
Atmospheric degradation, when it occurs, proceeds through reactions with hydroxyl radicals, with the compound being broken down by oxidative processes [12]. However, given the extremely low vapor pressure, atmospheric concentrations are expected to remain minimal under normal environmental conditions.